molecular formula C21H23ClN2O2S B5036280 5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carbonitrile CAS No. 5602-66-4

5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5036280
CAS No.: 5602-66-4
M. Wt: 402.9 g/mol
InChI Key: VEWBUIIFPDOYCO-UHFFFAOYSA-N
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Description

5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as acetyl, chlorophenyl, oxoethyl, sulfanyl, methyl, and carbonitrile groups

Preparation Methods

The synthesis of 5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Acylation: The starting material, 5-acetyl-4-aminopyrimidine, undergoes acylation with an appropriate acylating agent to introduce the acetyl group.

    Cyclization: The acylated intermediate is then subjected to cyclization using ammonium acetate (NH4OAc) to form the pyridine ring.

    Sulfanylation: The sulfanyl group is introduced by reacting the intermediate with a thiol reagent.

    Final Modifications:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: Hydrolysis reactions can break down the compound into simpler components in the presence of water and an acid or base.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carbonitrile include other dihydropyridine derivatives with different substituents. These compounds share a common pyridine ring structure but differ in the nature and position of their functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Some similar compounds include:

  • 5-acetyl-4-aminopyrimidine
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 6-methyl-4-(2-methylpropyl)-1,4-dihydropyridine

Properties

IUPAC Name

5-acetyl-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(2-methylpropyl)-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2S/c1-12(2)9-17-18(10-23)21(24-13(3)20(17)14(4)25)27-11-19(26)15-5-7-16(22)8-6-15/h5-8,12,17,24H,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWBUIIFPDOYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)Cl)C#N)CC(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386181
Record name SMR000140524
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5602-66-4
Record name SMR000140524
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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